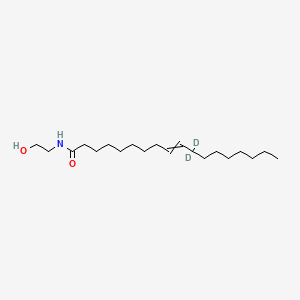

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide

Vue d'ensemble

Description

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide is a deuterated analog of oleoylethanolamide, a naturally occurring lipid mediator that plays a crucial role in regulating energy homeostasis and food intake. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide involves several steps. One common method includes the deuteration of oleic acid followed by its conversion to the corresponding amide. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can occur at the hydroxyl or amide groups, leading to the formation of various derivatives.

Applications De Recherche Scientifique

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its stable deuterium atoms.

Biology: Investigated for its role in lipid metabolism and energy regulation.

Medicine: Explored for potential therapeutic applications in treating metabolic disorders and obesity.

Industry: Utilized in the development of drug delivery systems and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of 11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at peroxisome proliferator-activated receptor alpha (PPAR-α), regulating lipid metabolism and energy homeostasis. Additionally, it inhibits ceramidase, affecting the sphingolipid signaling pathway .

Comparaison Avec Des Composés Similaires

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide is unique due to its deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated analogs. Similar compounds include:

Oleoylethanolamide: A naturally occurring lipid mediator with similar biological functions but without deuterium atoms.

N-(2-hydroxyethyl)oleamide: Another analog with similar structural features but different functional groups.

This compound’s uniqueness lies in its deuterated structure, which offers advantages in stability and research applications.

Activité Biologique

Overview

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide is a deuterated analog of oleoylethanolamide, a lipid mediator involved in energy homeostasis and food intake regulation. This compound has garnered attention in scientific research due to its unique properties and potential therapeutic applications, particularly in the fields of metabolism and obesity treatment.

- Molecular Formula : C22H44N2O2

- Molecular Weight : 368.606 g/mol

- CAS Number : 1245477-09-1

- Structure : The compound features a long hydrocarbon chain with a deuterium substitution at the 11th carbon position, enhancing its stability and making it suitable for various biological studies.

The biological activity of this compound is primarily linked to its role in lipid metabolism and energy regulation. It functions by:

- Modulating Endocannabinoid Systems : The compound interacts with cannabinoid receptors, influencing appetite and energy balance.

- Regulating Food Intake : Research indicates that it may help reduce food consumption by promoting satiety signals in the brain.

- Influencing Lipid Metabolism : It plays a role in the metabolism of fatty acids and lipids, which is crucial for maintaining energy homeostasis.

Lipid Metabolism

Studies have shown that this compound can significantly influence lipid metabolism. It has been investigated for its potential to enhance lipid oxidation and reduce fat accumulation in adipose tissues.

| Study | Findings |

|---|---|

| Demonstrated that the compound enhances fatty acid oxidation in skeletal muscle cells. | |

| Showed reduced triglyceride levels in animal models treated with the compound. |

Therapeutic Applications

The compound is being explored for its therapeutic potential in treating metabolic disorders, particularly obesity:

- Obesity Treatment : Animal studies indicate that it may effectively reduce body weight and improve metabolic profiles.

- Diabetes Management : Preliminary research suggests it could improve insulin sensitivity.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- A study involving obese mice showed that administration of the compound led to a significant decrease in body weight and fat mass compared to control groups.

- Another investigation reported improvements in glucose tolerance tests following treatment with this compound, indicating potential benefits for diabetic conditions.

Future Directions

Research on this compound is ongoing, with several areas identified for future exploration:

- Mechanistic Studies : Further investigations are needed to fully understand its interaction with cannabinoid receptors and other molecular targets.

- Clinical Trials : More extensive clinical trials are required to validate its efficacy and safety in humans.

- Combination Therapies : Exploring its use in combination with other anti-obesity agents could enhance therapeutic outcomes.

Propriétés

IUPAC Name |

11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/i8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-MGVXTIMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.